molecular formula C8H9ClN2S B2663488 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride CAS No. 1909336-78-2

2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride

Cat. No. B2663488
M. Wt: 200.68
InChI Key: UKULHZJIPTVLSB-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H9ClN2S . It is a derivative of acetonitrile, a molecule that contains a nitrile group (-C≡N) attached to a methyl group (-CH3). In this compound, the acetonitrile is further substituted with a 4-cyclopropyl-1,3-thiazol-2-yl group .


Molecular Structure Analysis

The molecular structure of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride can be represented by the InChI code: 1S/C8H8N2S.ClH/c9-4-3-8-10-7(5-11-8)6-1-2-6;/h5-6H,1-3H2;1H . This indicates that the molecule consists of a cyclopropyl group attached to the 4-position of a thiazole ring, which is further substituted at the 2-position with an acetonitrile group .


Physical And Chemical Properties Analysis

2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride is a powder with a molecular weight of 200.69 . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Copper(II) Amidine Complexes : Research shows the formation of copper(II) amidine complexes through the insertion of acetonitrile in the thiazole unit, demonstrating an example of copper-assisted iminoacylation. These complexes exhibit potential cytotoxic effects and significant necrotic activities, alongside the ability to bind with DNA and perform chemical nuclease activity (Bera et al., 2019).

Biological Interactions

  • Antifungal Agents : A study synthesized novel series of compounds related to the 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride structure, showcasing moderate to good antifungal activity. This highlights the potential of such compounds in developing new antifungal medications (Shelke et al., 2014).

Photophysical and Electrochemical Studies

  • Luminescent Properties : Research on zinc coordination polymers with tetrazolyl ligands, which share synthetic pathways with the chemical , elucidated their strong blue fluorescent emissions. These findings are significant for the development of materials with specific photophysical properties (Wang et al., 2005).

Heterocyclic Chemistry

  • Synthesis of Thiazolines and Oxazoles : Investigations into the reactions of acetonitrile derivatives, including those related to "2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride," have led to the creation of diverse heterocycles, such as thiazolines and oxazoles, which have potential applications in material science and drug design (Tverdokhlebov et al., 2003).

Safety And Hazards

The safety information for 2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c9-4-3-8-10-7(5-11-8)6-1-2-6;/h5-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKULHZJIPTVLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride

CAS RN

1909336-78-2
Record name 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile hydrochloride
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